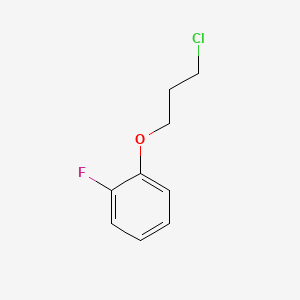
1-(3-Chloropropoxy)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropoxy)-2-fluorobenzene is a useful research compound. Its molecular formula is C9H10ClFO and its molecular weight is 188.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
- Intermediate in Organic Synthesis: The compound serves as a crucial building block in synthesizing more complex organic molecules. Its halogenated structure is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology
- Biological Activity Investigations: Research has explored the potential antimicrobial and anticancer properties of 1-(3-Chloropropoxy)-2-fluorobenzene. Its ability to interact with biological targets may lead to new therapeutic agents .
Medicine
- Pharmaceutical Development: The compound is being examined as a precursor for drug candidates that target specific biological pathways. The presence of fluorine enhances binding affinity and selectivity for certain molecular targets, which is critical in drug design .
Industry
- Production of Specialty Chemicals: It is utilized in creating specialty chemicals with tailored properties. Its unique functional groups allow it to participate in various chemical reactions, making it versatile for industrial applications .
Case Studies and Research Findings
- Antimicrobial Activity Study:
- Pharmaceutical Applications:
Summary Table of Applications
Propiedades
Número CAS |
71662-36-7 |
|---|---|
Fórmula molecular |
C9H10ClFO |
Peso molecular |
188.62 g/mol |
Nombre IUPAC |
1-(3-chloropropoxy)-2-fluorobenzene |
InChI |
InChI=1S/C9H10ClFO/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 |
Clave InChI |
KNJPVCXGHKZYQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCCCCl)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













